Unique Protein-DNA Contacts Revealed
When compared to aryl azide (AB-dUMP), perfluorinated aryl azide (FAB-dUMP), and benzophenone (BP-dUMP), the diazirine-based probe (DB-dUMP) uniquely revealed novel contacts of RNA Polymerase III with DNA [1]. While all probes were used under identical conditions to map the yeast RNA polymerase III transcription complex, only the diazirine moiety was able to detect interactions between the enzyme's 82 kDa subunit and DNA at bp -3/-2, and between the 82, 40(37), and 31 kDa subunits at bp +11. These interactions were entirely undetected by the other three photoreactive groups.
| Evidence Dimension | Detection of specific protein-DNA contacts in a transcription complex |
|---|---|
| Target Compound Data | Detected contacts of the 82, 40(37) and 31 kDa subunits with DNA at bp +11 |
| Comparator Or Baseline | Aryl azide, perfluorinated aryl azide, and benzophenone: No contacts detected at these positions |
| Quantified Difference | Qualitative (presence vs. absence of specific crosslinks) |
| Conditions | DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes, crosslinking performed with nucleotide analogues containing respective photoreactive groups at defined DNA positions |
Why This Matters
For studies where the goal is comprehensive mapping of biomolecular interfaces, the diazirine's demonstrated ability to uncover unique contacts directly impacts data completeness and experimental success, justifying its selection over older, less sensitive alternatives.
- [1] Bartholomew, B., Persinger, J., & Tate, J. J. (1998). Survey of four different photoreactive moieties for DNA photoaffinity labeling of yeast RNA polymerase III transcription complexes. Nucleic Acids Research, 26(6), 1421–1426. View Source
